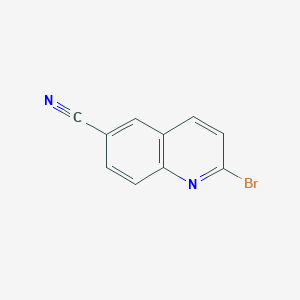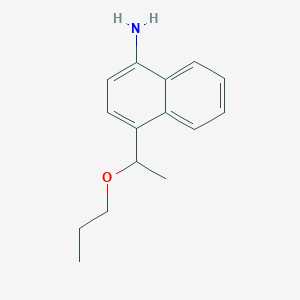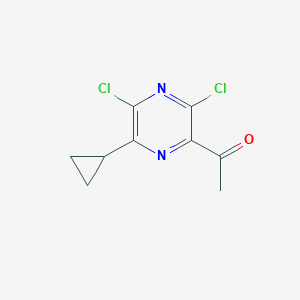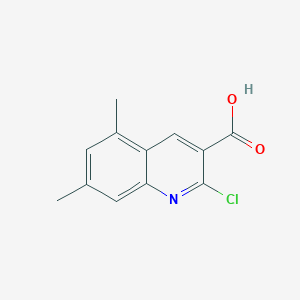
(S)-2-(Naphthalen-2-yloxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Naphthalen-2-yloxy)butanoic acid is an organic compound that features a naphthalene ring attached to a butanoic acid moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-2-yloxy)butanoic acid typically involves the reaction of naphthalen-2-ol with (S)-2-bromobutanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of naphthalen-2-ol attacks the electrophilic carbon of the bromobutanoic acid, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Naphthalen-2-yloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield naphthalen-2-ol and butanoic acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: (S)-2-(Naphthalen-2-yloxy)butanol.
Substitution: Naphthalen-2-ol and butanoic acid derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(Naphthalen-2-yloxy)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(Naphthalen-2-yloxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can intercalate with DNA or interact with hydrophobic pockets in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-ol: A precursor in the synthesis of (S)-2-(Naphthalen-2-yloxy)butanoic acid.
2-Butoxynaphthalene: An ether derivative of naphthalene with similar structural features.
Naphthoquinone: An oxidized form of naphthalene with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a chiral butanoic acid moiety. This structural feature imparts specific chemical reactivity and biological activity, distinguishing it from other naphthalene derivatives.
Propiedades
Fórmula molecular |
C14H14O3 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
(2S)-2-naphthalen-2-yloxybutanoic acid |
InChI |
InChI=1S/C14H14O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16)/t13-/m0/s1 |
Clave InChI |
QRVVQLDMZUSLKF-ZDUSSCGKSA-N |
SMILES isomérico |
CC[C@@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)

![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)




![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)





